molecular formula C26H37NO2 B12326822 3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester

3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester

Cat. No.: B12326822
M. Wt: 395.6 g/mol
InChI Key: HCSHPKOGUQHHSK-URXFXBBRSA-N
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Description

3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a benzyl group, a phenyl-ethyl group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method is particularly useful for the formation of tert-butyl esters due to the mild reaction conditions and high yields .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of esters by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: NBS for bromination

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. Additionally, the benzyl and phenyl-ethyl groups may interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of both benzyl and phenyl-ethyl groups, along with the tert-butyl ester, makes it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C26H37NO2

Molecular Weight

395.6 g/mol

IUPAC Name

tert-butyl (3S)-3-[benzyl-[(1S)-1-phenylethyl]amino]-5-methylhexanoate

InChI

InChI=1S/C26H37NO2/c1-20(2)17-24(18-25(28)29-26(4,5)6)27(19-22-13-9-7-10-14-22)21(3)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3/t21-,24-/m0/s1

InChI Key

HCSHPKOGUQHHSK-URXFXBBRSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)[C@@H](CC(C)C)CC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)N(CC1=CC=CC=C1)C(C)C2=CC=CC=C2

Origin of Product

United States

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